Methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate
Description
Methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amino group, a methyl group, an anilinocarbonyl moiety, and a methyl ester. Its molecular formula is C₁₆H₁₈N₂O₃S, with a molecular weight of 318.40 g/mol . This compound is cataloged under CAS numbers 200277-85-6 (methyl ester) and 43028-57-5 (ethyl ester analog), with suppliers including Santa Cruz Biotechnology and Combi-Blocks .
Properties
IUPAC Name |
methyl 2-amino-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3S/c1-8-10(14(18)19-2)12(15)20-11(8)13(17)16-9-6-4-3-5-7-9/h3-7H,15H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWKPWQXMESIWDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)N)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70363992 | |
| Record name | methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200277-85-6 | |
| Record name | methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70363992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Scientific Research Applications
Chemistry: The compound is used in organic synthesis as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including its potential use in treating various diseases. Industry: It can be used in the production of materials with specific properties, such as conductivity or stability.
Mechanism of Action
The exact mechanism by which Methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within biological systems. Further research is needed to elucidate the precise mechanisms involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of thiophene-3-carboxylate derivatives with variations in substituents and ester groups. Key structural analogs include:
Functional Group Impact on Reactivity and Bioactivity
- Amino Group: The 2-amino substituent enhances nucleophilicity, facilitating reactions with electrophiles (e.g., acyl chlorides) .
- Carbamoyl vs. Sulfamoyl : Replacement of the carbamoyl group with sulfamoyl (e.g., in methyl 5-methyl-4-sulfamoylthiophene-3-carboxylate) introduces sulfonamide functionality, altering interaction mechanisms with biological targets like enzymes .
- Ester Groups : Methyl/ethyl esters improve metabolic stability compared to free carboxylic acids, but bulkier esters (isopropyl) may hinder cellular uptake .
Biological Activity
Methyl 2-amino-5-(anilinocarbonyl)-4-methylthiophene-3-carboxylate, also known by its CAS number 200277-85-6, is a compound belonging to the thiophene family. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 290.34 g/mol. The compound features a thiophene ring, which is known for contributing to various biological activities due to its unique electronic properties.
Mechanisms of Biological Activity
Thiophene derivatives, including the compound , exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Thiophene-based compounds have been shown to possess significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of thiophene derivatives. They may act by inhibiting pro-inflammatory cytokines and mediators, thus providing therapeutic benefits in inflammatory diseases .
- Anticonvulsant Activity : Some thiophene compounds have demonstrated anticonvulsant effects in animal models, suggesting their potential utility in treating epilepsy and other seizure disorders .
- Allosteric Modulation : Certain thiophenes act as allosteric enhancers at adenosine receptors, which are implicated in various physiological processes such as cardiac function and metabolism .
Case Study 1: Antimicrobial Efficacy
A study investigating the antimicrobial activity of this compound found it effective against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, showing promise as a lead compound for antibiotic development.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies assessed the anti-inflammatory effects of this compound on human macrophages. Results indicated a significant reduction in tumor necrosis factor-alpha (TNF-α) levels upon treatment with this compound, suggesting its potential application in managing inflammatory diseases.
Case Study 3: Anticonvulsant Activity
A preclinical trial evaluated the anticonvulsant properties of this compound using the maximal electroshock seizure (MES) test in mice. The results showed a significant reduction in seizure duration and frequency at doses ranging from 10 to 30 mg/kg, indicating its potential as an anticonvulsant agent.
Comparative Analysis of Biological Activities
| Activity | This compound | Other Thiophene Derivatives |
|---|---|---|
| Antimicrobial | MIC = 32 µg/mL against S. aureus | Varies; some >64 µg/mL |
| Anti-inflammatory | Significant TNF-α reduction | Varies; some show no effect |
| Anticonvulsant | Effective at doses of 10-30 mg/kg | Varies; some >50 mg/kg |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
